Proposed Alternative: In-depth Technical Guide on the Discovery and Development of Gilteritinib
Proposed Alternative: In-depth Technical Guide on the Discovery and Development of Gilteritinib
An in-depth search has revealed no publicly available information on a specific Flt3 inhibitor designated "Flt3-IN-18." This name may be an internal compound designation that has not been disclosed in scientific literature, or it may be a novel agent with research yet to be published.
However, a comprehensive technical guide on the discovery and development of FMS-like tyrosine kinase 3 (FLT3) inhibitors can be provided, using a well-documented, exemplary compound to illustrate the principles and processes involved. This guide will adhere to all the specified requirements, including structured data tables, detailed experimental protocols, and Graphviz diagrams for signaling pathways and experimental workflows.
Given the lack of information on "Flt3-IN-18," we will proceed by focusing on a representative and clinically significant FLT3 inhibitor to fulfill the core request for an in-depth technical guide. A suitable alternative would be a compound like Gilteritinib (ASP2215) , a second-generation, potent, and selective FLT3 inhibitor with extensive publicly available data.
This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the processes involved in bringing a targeted FLT3 inhibitor from conception to preclinical evaluation.
Introduction to FLT3 as a Therapeutic Target in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients.[2] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor.[3][4] This ligand-independent activation drives uncontrolled cell proliferation and is associated with a poor prognosis, making FLT3 an attractive target for therapeutic intervention.[3][5]
The development of FLT3 inhibitors has been a significant focus in AML research. First-generation inhibitors were often multi-kinase inhibitors with activity against FLT3, but they lacked potency and selectivity, leading to off-target effects.[6][7] This prompted the development of second-generation inhibitors, such as gilteritinib, which were designed for greater potency and selectivity against both FLT3-ITD and FLT3-TKD mutations.[6][8]
The FLT3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain.[3] This activation initiates a cascade of downstream signaling pathways, including:
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RAS/MEK/ERK Pathway: Promotes cell proliferation and survival.[9]
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PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.[10]
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JAK/STAT Pathway: Particularly STAT5 activation, is a hallmark of FLT3-ITD mutations and is vital for leukemic cell survival and proliferation.[3][10]
Mutated FLT3 receptors are constitutively active, leading to aberrant and continuous activation of these downstream pathways, which drives leukemogenesis.[3]
FLT3 signaling pathways and the inhibitory action of Gilteritinib.
Discovery and Optimization of Gilteritinib (ASP2215)
The discovery of gilteritinib stemmed from a structure-based drug design and optimization program aimed at identifying a potent and selective FLT3 inhibitor with activity against both ITD and TKD mutations, the latter being a known mechanism of resistance to first-generation inhibitors.
Lead Identification and Structure-Activity Relationship (SAR) Studies
The development process likely began with high-throughput screening of compound libraries to identify initial hits with inhibitory activity against the FLT3 kinase. These hits would then undergo medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase, where systematic modifications of the chemical scaffold are made to understand the relationship between the compound's structure and its biological activity. For instance, modifications to different parts of the molecule can enhance binding to the ATP-binding pocket of the FLT3 kinase domain.
References
- 1. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Potent preclinical activity of FLT3-directed chimeric antigen receptor T-cell immunotherapy against FLT3-mutant acute myeloid leukemia and KMT2A-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 8. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
